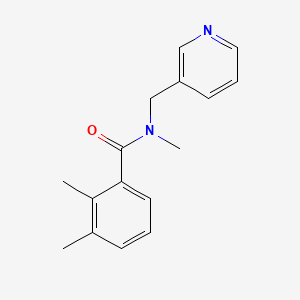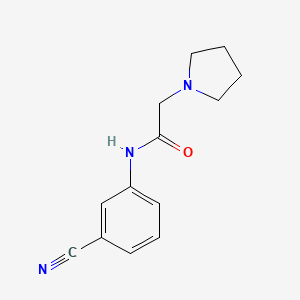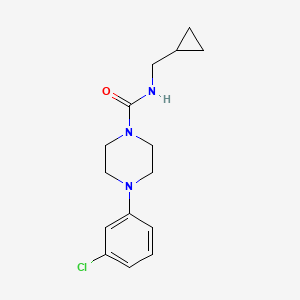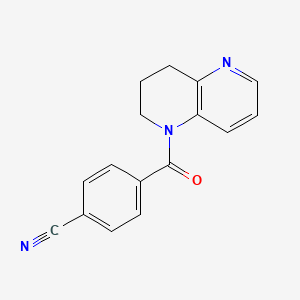
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in the epigenetic regulation of gene expression. In recent years, there has been a growing interest in the potential of LSD1 inhibitors like GSK-J4 as tools for studying the role of epigenetics in various biological processes.
Mecanismo De Acción
The mechanism of action of N-(6-pyrazol-1-ylpyridin-3-yl)benzamide involves the inhibition of LSD1, which is an enzyme that plays a critical role in the epigenetic regulation of gene expression. LSD1 is responsible for removing methyl groups from lysine residues on histone proteins, which can lead to changes in gene expression. By inhibiting LSD1, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can alter the epigenetic landscape of cells and regulate gene expression in a targeted manner.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to have a number of biochemical and physiological effects on cells. For example, it has been shown to induce apoptosis in cancer cells by altering the expression of pro-apoptotic genes. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to promote the differentiation of neural progenitor cells into mature neurons by regulating the expression of genes involved in neural development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments is its potency and specificity. N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is a highly potent inhibitor of LSD1, which makes it an ideal tool for studying the role of this enzyme in various biological processes. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is relatively stable and easy to synthesize, which makes it a convenient tool for researchers.
However, there are also some limitations to using N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(6-pyrazol-1-ylpyridin-3-yl)benzamide and LSD1 inhibitors. For example, researchers could explore the potential of LSD1 inhibitors as therapeutic agents for the treatment of cancer and other diseases. Additionally, researchers could study the role of LSD1 in other biological processes, such as immune function and inflammation. Finally, researchers could explore the potential of LSD1 inhibitors as tools for studying the role of epigenetics in various biological processes, which could lead to a better understanding of the mechanisms underlying many diseases.
Métodos De Síntesis
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-chloropyridine with pyrazole and benzamide derivatives. The resulting product undergoes further purification and characterization to ensure its purity and stability. This synthesis method has been well-established in the scientific literature and has been used by many researchers to produce N-(6-pyrazol-1-ylpyridin-3-yl)benzamide for their experiments.
Aplicaciones Científicas De Investigación
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been used extensively in scientific research to study the role of LSD1 in various biological processes. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of LSD1, which is known to play a critical role in the development and progression of many types of cancer. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been used to study the role of LSD1 in the regulation of gene expression during neural development and differentiation.
Propiedades
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-5-2-1-3-6-12)18-13-7-8-14(16-11-13)19-10-4-9-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCRDQVTOCFFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)





![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)




![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)

